2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
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Overview
Description
2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a complex organic compound that belongs to the class of pyrroloisoindole derivatives This compound is characterized by its unique structure, which includes benzothiazole moieties attached to a pyrroloisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves multi-step organic reactions. One common method starts with the preparation of pyromellitic dianhydride, which is treated with potassium cyanate in dimethylformamide (DMF) under reflux conditions to yield pyromellitic diimide. This intermediate is then reacted with ethyl chloroacetate in refluxing absolute ethanol to produce diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate. Subsequent treatment with excess hydrazine hydrate (80%) gives 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide, which is then condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups onto the benzothiazole rings.
Scientific Research Applications
2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The benzothiazole moieties may interact with biological macromolecules, influencing various biochemical processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- 2,6-Bis(hydroxymethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- 2,6-Dioctylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Uniqueness
What sets 2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone apart from similar compounds is its unique combination of benzothiazole moieties and the pyrroloisoindole core. This structure imparts distinct electronic and chemical properties, making it particularly valuable in the development of advanced materials for organic electronics and potential therapeutic agents.
Properties
IUPAC Name |
2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10N4O4S2/c29-19-11-9-13-14(22(32)28(21(13)31)24-26-16-6-2-4-8-18(16)34-24)10-12(11)20(30)27(19)23-25-15-5-1-3-7-17(15)33-23/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOPWPPVPDMUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=NC7=CC=CC=C7S6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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